REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:15]=[C:10]3[O:11][CH2:12][CH2:13][CH2:14][N:9]3[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:16]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:16][C:15]1[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][N:9]2[CH2:14][CH2:13][CH2:12][O:11][C:10]=12 |f:2.3.4|
|
Name
|
2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NN2C(OCCC2)=C1
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The volatiles are evaporated
|
Type
|
FILTRATION
|
Details
|
the crude product is purified by filtration over silica using
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of ethyl acetate/cyclohexane as eluent
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent 7.0 g (90%) of 3-bromo-2-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
|
Type
|
CUSTOM
|
Details
|
are obtained as solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NN2C1OCCC2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |